Cas no 70737-50-7 (2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate)
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
- 1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole
- 1-(2,2,2-trichloroethoxycarbonyl)imidazole
- ACMC-209ofw
- AGN-PC-00K7OQ
- ANW-35946
- CTK8B2205
- CS-0212516
- A866550
- AKOS015907896
- 70737-50-7
- 2,2,2-Trichloroethyl1H-imidazole-1-carboxylate
- BS-24399
- SCHEMBL11325453
- MFCD18783167
- 2,2,2-trichloroethyl imidazole-1-carboxylate
- VCA73750
- DTXSID90513679
-
- MDL: MFCD18783167
- Inchi: 1S/C6H5Cl3N2O2/c7-6(8,9)3-13-5(12)11-2-1-10-4-11/h1-2,4H,3H2
- InChI Key: FZPFFJOICMDOSY-UHFFFAOYSA-N
- SMILES: ClC(COC(N1C=NC=C1)=O)(Cl)Cl
Computed Properties
- Exact Mass: 241.941660g/mol
- Monoisotopic Mass: 241.941660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 307.3±52.0 °C at 760 mmHg
- Flash Point: 139.7±30.7 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003527-25g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 95% | 25g |
$622.39 | 2023-09-01 | |
| TRC | T900993-50mg |
2,2,2-Trichloroethyl 1h-Imidazole-1-Carboxylate |
70737-50-7 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900993-100mg |
2,2,2-Trichloroethyl 1h-Imidazole-1-Carboxylate |
70737-50-7 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T900993-500mg |
2,2,2-Trichloroethyl 1h-Imidazole-1-Carboxylate |
70737-50-7 | 500mg |
$ 95.00 | 2022-06-02 | ||
| Chemenu | CM186825-1g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM186825-5g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 95% | 5g |
$*** | 2023-05-29 | |
| abcr | AB310340-1 g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98% |
70737-50-7 | 1 g |
€144.00 | 2023-07-19 | ||
| abcr | AB310340-5 g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole; 98% |
70737-50-7 | 5 g |
€348.00 | 2023-07-19 | ||
| Cooke Chemical | BD9413331-25g |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate |
70737-50-7 | 98% | 25g |
RMB 2968.80 | 2025-02-21 | |
| abcr | AB310340-1g |
1-(2,2,2-Trichloroethoxycarbonyl)-1H-imidazole, 98%; . |
70737-50-7 | 98% | 1g |
€144.00 | 2025-04-16 |
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Suppliers
2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate
Overview and Applications of 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (CAS No. 70737-50-7)
The compound 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate, with the CAS registry number 70737-50-7, is a specialized organic compound that has garnered attention in various fields of chemical and biochemical research. This compound belongs to the class of imidazole carboxylates and features a unique combination of functional groups, making it a subject of interest for both academic and industrial investigations.
Imidazoles are five-membered heterocyclic compounds that have found extensive applications in medicinal chemistry due to their ability to form stable complexes with metal ions and their potential as ligands in catalysis. The trichloroethyl group attached to the imidazole ring introduces additional electronic and steric effects, which can influence the compound's reactivity and selectivity in various chemical reactions.
In recent years, there has been a growing focus on the development of chlorinated organic compounds for their unique physical and chemical properties. The presence of three chlorine atoms in the ethyl group of this compound enhances its stability and makes it more resistant to hydrolysis compared to unsubstituted derivatives. This characteristic positions it as a valuable intermediate in the synthesis of various bioactive molecules.
Research into imidazole-based compounds has revealed their potential in drug discovery, particularly in the development of antifungal agents and inhibitors of enzymes such as kinases and phosphatases. The addition of the trichloroethyl group may further modulate the pharmacokinetic properties of these molecules, making them more suitable for specific therapeutic applications.
One of the key areas of investigation involving 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate is its role in catalytic chemistry. The imidazole ring acts as a coordinating agent, facilitating metal-ligand interactions that are crucial for the activity of transition metal catalysts. This makes it a potential candidate for use in homogeneous catalysis, where precise control over reaction conditions is essential.
Recent studies have also explored the biological activities of this compound, particularly its interaction with biomolecules such as DNA and proteins. The trichloroethyl group's electron-withdrawing effect may enhance the compound's ability to bind to nucleic acids, making it a candidate for antiviral or anticancer agents. These investigations are ongoing, but they highlight the potential of this compound in pharmaceutical research.
Another promising application lies in its use as a protecting group in organic synthesis. The stability of the trichloroethyl ester makes it an excellent candidate for protecting carboxylic acid groups during sensitive reactions, such as those involving nucleophiles or reducing agents. This property is particularly valuable in the synthesis of complex molecules where multiple functional groups need to be preserved.
Advances in green chemistry have also prompted researchers to evaluate the environmental impact of this compound. Its high stability and resistance to degradation suggest that it may persist in the environment, raising questions about its eco-friendliness. Addressing these concerns is crucial for ensuring sustainable use of such compounds in industrial applications.
Furthermore, the trichloroethyl group imparts a degree of hydrophobicity to the molecule, which can be advantageous in formulations requiring lipophilic properties. This characteristic may enhance the compound's solubility in organic solvents and its ability to form stable dispersions or emulsions.
Recent collaborative efforts between academic institutions and pharmaceutical companies have led to the identification of novel synthetic pathways for this compound. These methods aim to improve yield, reduce costs, and minimize environmental impact, aligning with global trends toward sustainable chemical manufacturing.
In conclusion, 2,2,2-Trichloroethyl 1H-imidazole-1-carboxylate (CAS No. 70737-50-7) is a versatile and valuable compound with diverse applications in chemistry and biomedicine. Its unique combination of functional groups positions it at the forefront of research into catalysis, drug discovery, and materials science. As our understanding of its properties continues to grow, so too does its potential for innovation in these fields.
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